2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline
Overview
Description
2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline is an organic compound that belongs to the class of anilines It features an ethylsulfonyl group and a morpholinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Sulfonation: The amino group is sulfonated using reagents like ethylsulfonyl chloride in the presence of a base to form the ethylsulfonyl derivative.
Morpholine Introduction: Finally, the morpholinyl group is introduced through a nucleophilic substitution reaction using morpholine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Morpholine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted morpholinyl derivatives.
Scientific Research Applications
2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific properties such as conductivity or fluorescence.
Biological Research: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline involves its interaction with specific molecular targets. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The morpholinyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinoaniline: A related compound with similar structural features but without the ethylsulfonyl group.
2-(4-Morpholinyl)pyrimidines: Compounds with a pyrimidine ring instead of a benzene ring, exhibiting different biological activities.
4-Chloro-2-(4-morpholinyl)aniline: A chlorinated derivative with distinct chemical properties.
Uniqueness
2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline is unique due to the presence of both the ethylsulfonyl and morpholinyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-ethylsulfonyl-5-morpholin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-18(15,16)12-4-3-10(9-11(12)13)14-5-7-17-8-6-14/h3-4,9H,2,5-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTLXRROTGARJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248872 | |
Record name | 2-(Ethylsulfonyl)-5-(4-morpholinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-99-0 | |
Record name | 2-(Ethylsulfonyl)-5-(4-morpholinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethylsulfonyl)-5-(4-morpholinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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